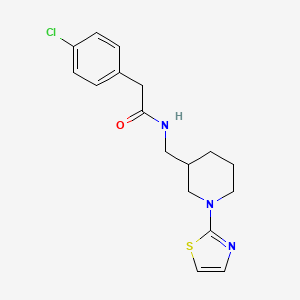
2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. Also known as TAK-659, this compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Antipsychotic and Anxiolytic Properties
This compound has been investigated for its potential as an antipsychotic and anxiolytic agent. Researchers have explored its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies suggest that it may modulate these pathways, which could have implications for treating anxiety disorders and certain psychotic conditions .
Antifungal Activity
In vitro studies have demonstrated that this compound possesses antifungal properties. It inhibits the growth of fungal pathogens, making it a candidate for developing novel antifungal drugs. Further research is needed to understand its mechanism of action and evaluate its efficacy in vivo .
Anti-Inflammatory Potential
The compound’s structure suggests anti-inflammatory activity. Researchers have investigated its effects on inflammatory pathways, including cytokine production and NF-κB signaling. These findings could pave the way for developing anti-inflammatory agents .
Analgesic Effects
Animal studies have explored the analgesic properties of this compound. It appears to modulate pain perception, possibly through interactions with opioid receptors. Investigating its potential as a pain-relieving agent is ongoing .
Neuroprotective Properties
Given its structural resemblance to certain neuroprotective compounds, scientists have examined its impact on neuronal health. It may enhance neuronal survival and protect against oxidative stress. These findings hold promise for neurodegenerative disease research .
Anticancer Investigations
Although preliminary, some studies have explored the compound’s effects on cancer cells. It shows cytotoxic activity against certain cancer lines, warranting further investigation. Researchers are studying its potential as an adjunct to existing chemotherapy regimens .
Metabolic and Cardiovascular Research
The compound’s influence on metabolic pathways and cardiovascular health has also been explored. It may affect lipid metabolism and blood pressure regulation. Researchers are investigating its potential as a metabolic modulator .
Drug Development
Finally, this compound serves as a scaffold for designing new drugs. Medicinal chemists modify its structure to create derivatives with specific properties. These derivatives can target various diseases, from psychiatric disorders to infectious diseases .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-15-5-3-13(4-6-15)10-16(22)20-11-14-2-1-8-21(12-14)17-19-7-9-23-17/h3-7,9,14H,1-2,8,10-12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAWJAXTTDBGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

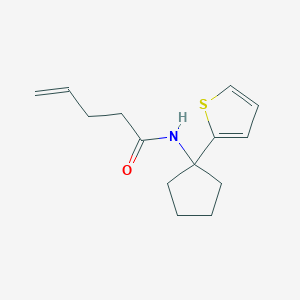
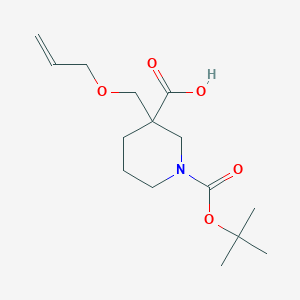


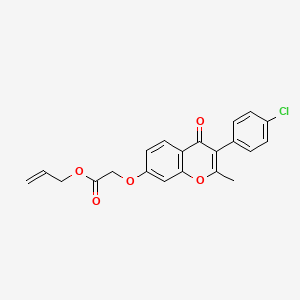

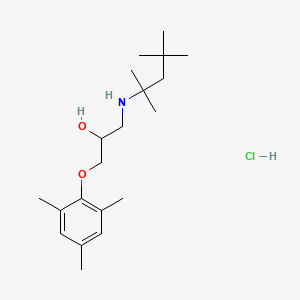
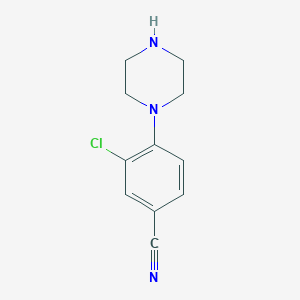


![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)
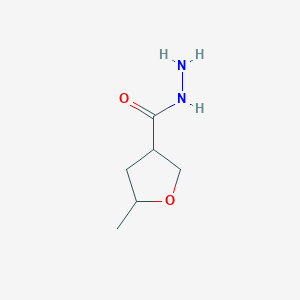
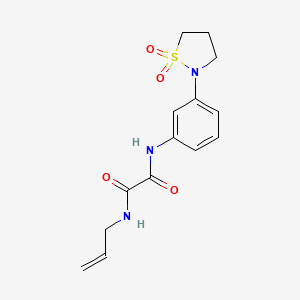
![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)